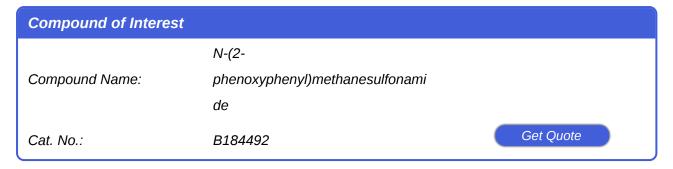


Application Notes: N-(2phenoxyphenyl)methanesulfonamide as a Reference Standard in Pharmaceutical Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of **N-(2-phenoxyphenyl)methanesulfonamide** as a reference standard in pharmaceutical analysis. This compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide and is designated as Nimesulide Impurity B in the European Pharmacopoeia.[1] Accurate quantification of impurities is a critical aspect of drug quality control to ensure the safety and efficacy of pharmaceutical products. The use of a well-characterized reference standard is essential for the validation and routine application of analytical methods for impurity profiling.

Compound Profile: N-(2phenoxyphenyl)methanesulfonamide



Property	Value
Chemical Name	N-(2-phenoxyphenyl)methanesulfonamide
Synonyms	Nimesulide Impurity B, 2- Phenoxymethanesulfonanilide
CAS Number	51765-51-6
Molecular Formula	C13H13NO3S
Molecular Weight	263.31 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in acetonitrile, methanol, and other organic solvents.

Application: Quantification of Nimesulide Impurity B in Pharmaceutical Formulations

N-(2-phenoxyphenyl)methanesulfonamide is primarily used as a reference standard for the identification and quantification of Nimesulide Impurity B in bulk drug substances and finished pharmaceutical products. Its use is critical for:

- Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC), for the determination of Nimesulide impurities.
- Quality Control: Routine testing of Nimesulide batches to ensure that the level of Impurity B
 does not exceed the specified limits.
- Stability Studies: Monitoring the formation of Impurity B during stability testing of Nimesulide drug products.
- Forced Degradation Studies: Identifying potential degradation pathways of Nimesulide under stress conditions.



Experimental Protocol: HPLC Method for the Quantification of N-(2-phenoxyphenyl)methanesulfonamide (Nimesulide Impurity B)

This protocol is adapted from established HPLC methods for the analysis of Nimesulide and its related substances.[2][3][4] Validation of this method for the specific quantification of **N-(2-phenoxyphenyl)methanesulfonamide** should be performed in accordance with ICH guidelines.

Instrumentation and Chromatographic Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column	C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile and water with a pH-adjusting agent (e.g., phosphate buffer)
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	20 μL
Column Temperature	30°C

Preparation of Solutions

Reference Standard Solution: Accurately weigh about 10 mg of **N-(2-phenoxyphenyl)methanesulfonamide** reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute the stock solution to obtain a working standard solution with a concentration of approximately $1 \mu g/mL$.

Sample Solution: Accurately weigh and transfer a quantity of the powdered Nimesulide drug product, equivalent to 100 mg of Nimesulide, into a 100 mL volumetric flask. Add a suitable



solvent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to volume. Filter the solution through a $0.45~\mu m$ filter before injection.

Analytical Procedure

Inject the reference standard solution and the sample solution into the chromatograph and record the chromatograms. The retention time of the peak corresponding to **N-(2-phenoxyphenyl)methanesulfonamide** in the sample solution should match that of the reference standard. Calculate the concentration of the impurity in the sample using the peak area response from the reference standard.

Data Presentation: Method Validation Parameters

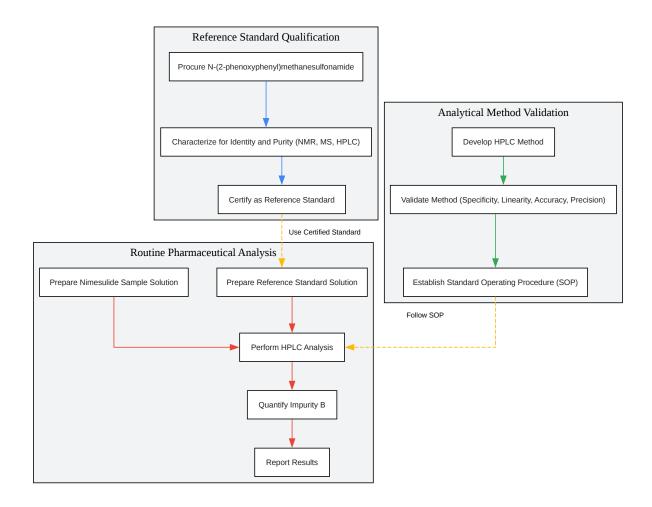
The following table summarizes the typical validation parameters and expected results for the HPLC method for the quantification of **N-(2-phenoxyphenyl)methanesulfonamide**.



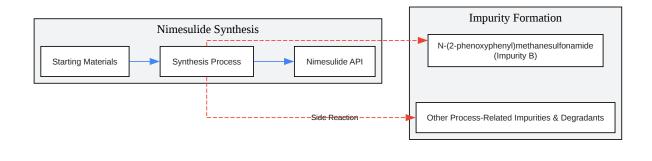
Parameter	Typical Specification/Result
System Suitability	Tailing factor: ≤ 2.0; Theoretical plates: > 2000
Specificity	No interference from the main component (Nimesulide) or other impurities at the retention time of N-(2-phenoxyphenyl)methanesulfonamide.
Linearity	Correlation coefficient (r²) > 0.999 over a concentration range of LOQ to 150% of the specification limit.
Limit of Detection (LOD)	Typically in the range of 0.01-0.05 μg/mL.
Limit of Quantification (LOQ)	Typically in the range of 0.03-0.15 μg/mL.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Robustness	The method should be robust to small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition, column temperature).

Visualizations









Side Reactions / Degradation

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